Pyridine, 2-(2,4-dimethylcyclohexyl)-

Stereochemistry Chirality Isomerism

Pyridine, 2-(2,4-dimethylcyclohexyl)- (CAS 885702-72-7) is a heterocyclic compound comprised of a pyridine ring substituted with a 2,4-dimethylcyclohexyl group. It is a synthetic fragrance ingredient (also known as Zinarine) noted for a green, tomato-leaf odor character.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
CAS No. 885702-72-7
Cat. No. B12651560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(2,4-dimethylcyclohexyl)-
CAS885702-72-7
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C)C2=CC=CC=N2
InChIInChI=1S/C13H19N/c1-10-6-7-12(11(2)9-10)13-5-3-4-8-14-13/h3-5,8,10-12H,6-7,9H2,1-2H3
InChIKeyFUNYLZYOEJSMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 2-(2,4-Dimethylcyclohexyl)- (CAS 885702-72-7): A Stereochemically-Rich Pyridine Derivative for Olfactive and Materials Research


Pyridine, 2-(2,4-dimethylcyclohexyl)- (CAS 885702-72-7) is a heterocyclic compound comprised of a pyridine ring substituted with a 2,4-dimethylcyclohexyl group [1]. It is a synthetic fragrance ingredient (also known as Zinarine) noted for a green, tomato-leaf odor character [2]. Its molecular formula is C₁₃H₁₉N with a molecular weight of 189.30 g/mol, and it is characterized by the presence of three stereogenic centers, giving rise to eight possible stereoisomers [1].

The Critical Role of Stereochemistry and Lipophilicity: Why Generic Pyridine Derivatives Cannot Substitute for Pyridine, 2-(2,4-Dimethylcyclohexyl)- (CAS 885702-72-7)


Simple substitution of this compound with other alkyl-substituted pyridines is not scientifically sound due to its distinct stereochemical and physicochemical profile. The presence of three chiral centers in Pyridine, 2-(2,4-dimethylcyclohexyl)- results in a mixture of eight possible isomers, a level of stereochemical complexity absent in simpler, achiral analogs like 2-ethylpyridine or even 2-cyclohexylpyridine [1]. This complexity directly impacts its olfactive character [2]. Furthermore, its significantly higher computed hydrophobicity (XLogP3 = 3.7) compared to analogs like 2-cyclohexylpyridine (XLogP3 = 3.1) and 2-ethylpyridine (XLogP3 = 1.7) fundamentally alters its partition behavior and potential for molecular interactions in both biological and materials science contexts [1] [3] [4].

Quantitative Differentiation of Pyridine, 2-(2,4-Dimethylcyclohexyl)- (CAS 885702-72-7) Against Closest Analogs


Differentiation via Stereochemical Complexity: A Key Factor for Selective Olfactive and Biological Interactions

Pyridine, 2-(2,4-dimethylcyclohexyl)- possesses three chiral centers, resulting in 8 possible stereoisomers, each with potentially distinct odor properties [1]. This is in stark contrast to simpler pyridine derivatives like 2-cyclohexylpyridine (which lacks chiral centers on the cyclohexyl ring) and 2-ethylpyridine (achiral), which offer no such stereochemical diversity. The preferred isomer, 2-[(1R,2R,4S)-2,4-dimethylcyclohexyl]pyridine, is specifically noted for its desirable tomato-leaf note, while its diastereomer, 2-[(1R,2R,4R)-2,4-dimethylcyclohexyl]pyridine, has a different odor profile [1].

Stereochemistry Chirality Isomerism Fragrance Chemistry

Comparative Lipophilicity: Measured XLogP3 as a Predictor of Partitioning and Solubility

The computed octanol-water partition coefficient (XLogP3) for Pyridine, 2-(2,4-dimethylcyclohexyl)- is 3.7, indicating significantly higher lipophilicity compared to related pyridine derivatives [1]. This value is substantially greater than that of 2-cyclohexylpyridine (XLogP3 = 3.1) [2] and 2-ethylpyridine (XLogP3 = 1.7) [3].

Lipophilicity XLogP3 QSAR Partition Coefficient

Volatility Differentiation via Boiling Point: Implications for Olfactive Radiance and Formulation Stability

The estimated boiling point of Pyridine, 2-(2,4-dimethylcyclohexyl)- at atmospheric pressure (760 mmHg) is 282.00 to 283.00 °C [1]. This is markedly higher than that of 2-cyclohexylpyridine, which has an experimental boiling point of 245-246 °C at 746 Torr [2], and 2-ethylpyridine, which has a reported boiling point of approximately 149 °C .

Volatility Boiling Point Vapor Pressure Fragrance Formulation

Isomer-Specific Olfactive Characterization via Kovats Indices: A Quantitative Fingerprint for Analytical Differentiation

Gas chromatography analysis of Pyridine, 2-(2,4-dimethylcyclohexyl)- has resolved and assigned Kovats indices to its individual stereoisomers. For example, the mixture of key isomers used in the patent features 2-[(1R,2R,4R)-2,4-dimethylcyclohexyl]pyridine at Kovats 1434 (20%) and 2-[(1R,2R,4S)-2,4-dimethylcyclohexyl]pyridine at Kovats 1454 (73%) [1]. These specific retention index values serve as a precise analytical signature for this compound and its isomer distribution, enabling its unambiguous identification and quantification in complex mixtures, a level of detail not possible with simpler, non-isomeric pyridine analogs.

Kovats Index Gas Chromatography Retention Time Analytical Chemistry

High-Value Application Scenarios for Pyridine, 2-(2,4-Dimethylcyclohexyl)- (CAS 885702-72-7) Based on Quantitative Evidence


Chiral Stationary Phase Development and Stereoselective Synthesis

The compound's inherent stereochemical complexity (8 possible isomers from 3 chiral centers) [1] makes it a valuable chiral scaffold. Researchers can use this compound or its resolved isomers as a starting material for developing new chiral ligands, auxiliaries, or for studying stereoselective interactions, a capability not offered by achiral pyridine derivatives. Its distinct Kovats indices for different isomers also enable precise monitoring of stereoselective reactions [1].

High-Performance Fragrance and Flavor Formulation

In fragrance creation, the compound's specific tomato-leaf odor note, attributed to the 2-[(1R,2R,4S)-isomer] [1], combined with its low volatility (boiling point 282-283°C) [2], makes it a superior choice for providing a long-lasting, substantive green note in fine fragrances and perfumed consumer products. Its higher lipophilicity (XLogP3 = 3.7) [3] also suggests better substantivity on skin and fabrics compared to less lipophilic analogs like 2-cyclohexylpyridine.

Model Compound for Lipophilicity and QSAR Studies

With a well-defined and significantly higher computed XLogP3 of 3.7 [3] compared to 2-cyclohexylpyridine (3.1) [4] and 2-ethylpyridine (1.7) [5], this compound serves as an excellent model for quantitative structure-activity relationship (QSAR) studies. It can be used to experimentally validate and refine computational models for predicting partition coefficients, membrane permeability, and environmental fate of alkyl-substituted heterocycles.

Advanced Analytical Standards and Method Development

The isomer-specific Kovats indices (e.g., 1434 and 1454) [1] provide a precise, quantitative fingerprint for this compound. This makes it suitable as a reference standard for developing and validating advanced gas chromatographic methods for the analysis of complex fragrance mixtures or for the forensic identification of pyridine derivatives, offering a level of analytical specificity unmatched by simpler analogs.

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